molecular formula C20H15BrN2O4 B2951485 5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide CAS No. 922082-02-8

5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide

Cat. No. B2951485
CAS RN: 922082-02-8
M. Wt: 427.254
InChI Key: YXOVKZQPMCQANJ-UHFFFAOYSA-N
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Description

The compound is a derivative of dibenzo[b,f][1,4]oxazepine . Dibenzo[b,f][1,4]oxazepine derivatives are known to be selective inhibitors of the Dopamine D2 receptor . They are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Synthesis Analysis

The synthesis of similar compounds involves complex organic chemistry reactions . Unfortunately, the specific synthesis process for “5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide” is not available in the sources I found.


Molecular Structure Analysis

The molecular structure of similar compounds involves a dibenzo[b,f][1,4]oxazepine core . The specific molecular structure of “5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide” would require more specific information.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps . The specific chemical reactions for “5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide” are not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, a density of 1.39 g/cm3, and solubility in methanol . The specific physical and chemical properties of “5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide” would require more specific information.

Scientific Research Applications

Dopamine D2 Receptor Antagonists

Compounds similar to this have been used as selective inhibitors of the Dopamine D2 receptor . These inhibitors can be used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Synthesis of Tropane Alkaloids

The structure of this compound suggests potential use in the synthesis of tropane alkaloids . Tropane alkaloids are a class of organic compounds, many of which have pharmacological properties. They are used in medicines for their analgesic, antiviral, and antimicrobial properties .

3. Research on G-Protein Coupled Receptors (GPCRs) Compounds of this nature are often used in research on GPCRs . GPCRs are a large protein family of receptors that sense molecules outside the cell and activate internal signal transduction pathways. They represent a large protein family of receptors, which are a target of approximately 50% of all modern medicinal drugs .

Development of New Pharmaceuticals

Given its complex structure and the presence of multiple functional groups, this compound could be used in the development of new pharmaceuticals . The compound’s structure allows for a wide range of reactions, making it a potentially valuable tool in drug discovery .

Study of Free Radical Reactions

The compound’s structure, particularly the presence of a bromine atom, suggests it could be used in studies of free radical reactions . Free radicals play a key role in a number of biological processes, including cell signaling and apoptosis .

Organic Synthesis

This compound could be used in organic synthesis, particularly in reactions involving the formation of cyclic structures . Its structure suggests it could be used in the synthesis of cycloalkanes, which are a type of compound that consists of carbon atoms arranged in a ring .

Mechanism of Action

Target of Action

Similar compounds have been reported to act as selective inhibitors of theDopamine D2 receptor . The Dopamine D2 receptor plays a crucial role in the central nervous system and is associated with several disorders such as schizophrenia, Parkinson’s disease, and drug addiction.

Pharmacokinetics

The compound’s log octanol-water partition coefficient (log kow) is estimated to be 498 , suggesting it is lipophilic and could potentially cross the blood-brain barrier. The compound’s boiling point is estimated to be 592.47°C, and its melting point is estimated to be 255.79°C .

properties

IUPAC Name

5-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4/c1-2-23-14-5-3-4-6-16(14)26-15-8-7-12(11-13(15)20(23)25)22-19(24)17-9-10-18(21)27-17/h3-11H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOVKZQPMCQANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide

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